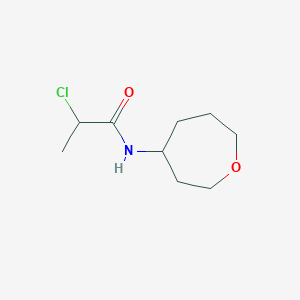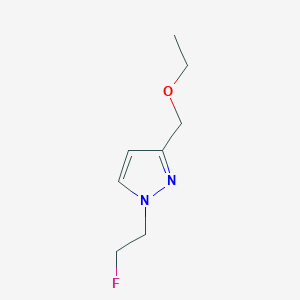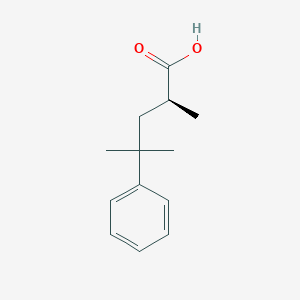
(2S)-2,4-Dimethyl-4-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,4-Dimethyl-4-phenylpentanoic acid, also known as fenofibrate, is a medication used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs known as fibrates and works by reducing the production of triglycerides and increasing the production of "good" cholesterol (HDL). In addition to its clinical use, fenofibrate has also been the subject of scientific research in various fields.
Mechanism of Action
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα by (2S)-2,4-Dimethyl-4-phenylpentanoic acid leads to increased fatty acid oxidation, decreased triglyceride synthesis, and increased production of HDL.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have various biochemical and physiological effects. It reduces the levels of triglycerides and LDL cholesterol in the blood while increasing the levels of HDL cholesterol. Fenofibrate also reduces inflammation, improves insulin sensitivity, and reduces the risk of cardiovascular events.
Advantages and Limitations for Lab Experiments
Fenofibrate has several advantages for lab experiments. It is readily available and can be easily synthesized. It has been extensively studied, and its mechanism of action is well understood. However, (2S)-2,4-Dimethyl-4-phenylpentanoic acid also has some limitations. It can be expensive, and its effects may vary depending on the dosage and duration of treatment.
Future Directions
There are several future directions for research on (2S)-2,4-Dimethyl-4-phenylpentanoic acid. One area of research is the development of new drugs that target PPARα with greater specificity and efficacy. Another area of research is the exploration of the use of this compound in combination with other drugs for the treatment of various diseases. Additionally, research into the long-term effects of this compound on health outcomes is needed.
Synthesis Methods
Fenofibrate can be synthesized through a multistep process starting from 4-chlorobenzaldehyde. The first step involves the condensation of 4-chlorobenzaldehyde with 2,2-dimethyl-1-propanol to form 2,2-dimethyl-4-phenyl-1,3-dioxolane. This intermediate is then reacted with acetic anhydride to form 2,2-dimethyl-4-phenyl-1,3-dioxolane-4-acetate. The final step involves the hydrolysis of this compound using potassium hydroxide to yield (2S)-2,4-Dimethyl-4-phenylpentanoic acid.
Scientific Research Applications
Fenofibrate has been the subject of scientific research in various fields such as cardiovascular disease, diabetes, and cancer. In cardiovascular disease, (2S)-2,4-Dimethyl-4-phenylpentanoic acid has been shown to reduce the risk of cardiovascular events in patients with diabetes and metabolic syndrome. In diabetes, this compound has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism. In cancer, this compound has been shown to have anti-proliferative effects on various cancer cells.
properties
IUPAC Name |
(2S)-2,4-dimethyl-4-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(12(14)15)9-13(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKXIIFRTUHSAC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(C)C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

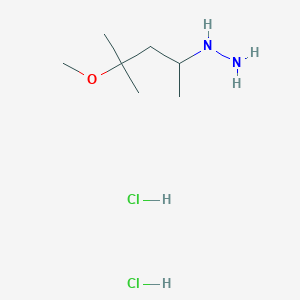



![N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2934224.png)
![2-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2934225.png)
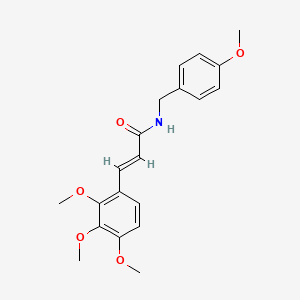

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2934232.png)
